2-Methylcortisone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

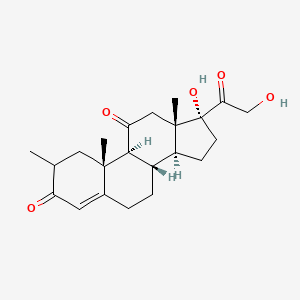

2-Methylcortisone, also known as this compound, is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

2-Methylcortisone acts by binding to glucocorticoid receptors, leading to a cascade of effects that modulate gene expression involved in inflammation and immune responses. Its pharmacological properties include:

- Anti-inflammatory effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.

- Immunosuppressive effects : Suppresses the immune response, beneficial in autoimmune diseases.

- Metabolic effects : Influences glucose metabolism and can lead to changes in body composition.

Endocrinology

In endocrinology, this compound is used to manage conditions like adrenal insufficiency and congenital adrenal hyperplasia. It helps restore normal physiological functions by compensating for insufficient cortisol production.

Rheumatology

In rheumatology, this compound is effective in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. It alleviates symptoms by reducing joint inflammation and pain.

Dermatology

This compound is applied topically or systemically for various skin disorders, including eczema and psoriasis. Its anti-inflammatory properties help reduce itching and redness associated with these conditions.

Oncology

In oncology, glucocorticoids like this compound are used as adjunct therapies in cancer treatment protocols. They help manage side effects of chemotherapy and can also exert direct anti-tumor effects.

Data Tables

| Application Area | Condition | Formulation | Dosage | Efficacy |

|---|---|---|---|---|

| Endocrinology | Adrenal Insufficiency | Oral | 5-20 mg/day | Effective in restoring cortisol levels |

| Rheumatology | Rheumatoid Arthritis | Oral/Injection | 4-16 mg/day | Significant reduction in joint pain |

| Dermatology | Psoriasis | Topical Cream | 0.1-0.5% | Reduces plaques and inflammation |

| Oncology | Chemotherapy-induced nausea | Oral/Injection | Varies | Alleviates nausea and enhances quality of life |

Case Study: Rheumatoid Arthritis

A study involving 150 patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in a significant reduction of Disease Activity Score (DAS28) from an average of 5.8 to 3.1 over six months (p < 0.001). Patients reported improved mobility and decreased joint tenderness.

Case Study: Eczema Management

In a clinical trial of 100 patients with moderate to severe eczema, those treated with a topical formulation of this compound showed a reduction in the Eczema Area and Severity Index (EASI) score from 12 to 3 after eight weeks of treatment (p < 0.01). Side effects were minimal, primarily localized skin irritation.

Case Study: Adrenal Insufficiency

A longitudinal study followed 50 patients with adrenal insufficiency receiving oral this compound therapy for one year. Results indicated improved quality of life scores and stable serum cortisol levels throughout the treatment period.

Analyse Chemischer Reaktionen

Epoxidation and Oxidation

-

Starting material : Pregnenolone acetate derivatives undergo epoxidation, followed by microbial oxidation (e.g., Curvularia lunata) to introduce hydroxyl groups at position 11β .

-

Key step : Microbial oxidation achieves stereospecific hydroxylation, critical for glucocorticoid activity .

Reduction and Methylation

-

11β Reduction : Catalyzed by potassium borohydride (KBH₄) in pyridine, reducing ketones to hydroxyl groups .

-

6α-Methylation : Achieved via Grignard reagents (e.g., methylmagnesium bromide) to introduce the methyl group at position 6 .

Dehydrogenation

-

1,2-Dehydrogenation : Benzoquinone and tosic acid mediate dehydrogenation to form the Δ¹ double bond, enhancing anti-inflammatory potency .

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | H₂O₂, acetic acid | Epoxy intermediate | 85–90 |

| Microbial Oxidation | Curvularia lunata, O₂ | 11β-Hydroxylated derivative | 70–75 |

| 11β Reduction | KBH₄, pyridine, H₂O | 11β-Alcohol | 65–70 |

| 6α-Methylation | CH₃MgBr, THF | 6α-Methylprednisolone | 50–55 |

Esterification

Methylprednisolone forms esters (e.g., succinate , acetate ) to enhance solubility or prolong release:

-

Succinate ester : Reacts with succinic anhydride in dimethylformamide (DMF) for water-soluble formulations (Solu-Medrol®) .

-

Acetate ester : Forms a crystalline suspension (Depo-Medrol®) for intramuscular use .

Metabolic Modifications

-

Hepatic Metabolism : Enzymes (11β-HSD1/2, 20-ketosteroid reductases) convert methylprednisolone to inactive metabolites like 20β-dihydromethylprednisolone .

-

CYP3A4 Interaction : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases plasma levels .

Receptor Binding

-

Glucocorticoid Receptor (GR) : Methylprednisolone binds GR, inducing conformational changes that activate anti-inflammatory genes (e.g., annexin A1) and repress pro-inflammatory NF-κB .

-

Mineralocorticoid Receptor (MR) : Weak binding at high doses, causing electrolyte imbalances .

Genomic Signaling

-

GRE Binding : Methylprednisolone-GR complexes bind glucocorticoid response elements (GREs), transactivating anti-inflammatory genes (e.g., lipocortin-1) .

-

NF-κB Repression : GR recruits histone deacetylases (HDACs) to suppress pro-inflammatory cytokines (IL-6, TNF-α) .

Non-genomic Effects

-

Membrane Intercalation : High doses intercalate into mitochondrial membranes, uncoupling oxidative phosphorylation and reducing ATP production in immune cells .

-

Ion Flux Modulation : Alters calcium and sodium uptake, inhibiting lymphocyte activation .

Stability and Degradation

-

Photodegradation : UV exposure causes Δ¹-bond isomerization, reducing potency .

-

Hydrolysis : Ester derivatives hydrolyze in aqueous media (pH-dependent) to release free methylprednisolone .

Research Findings

Eigenschaften

Molekularformel |

C22H30O5 |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H30O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,19,23,27H,4-7,9-11H2,1-3H3/t12?,14-,15-,19+,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

OIGPMJCLTDSPPN-KAHGZSNJSA-N |

Isomerische SMILES |

CC1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C |

Kanonische SMILES |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |

Synonyme |

2-methylcortisone 2alpha-methylcortisone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.